N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide
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Overview
Description
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide typically involves the reaction of 4-fluorophenyl derivatives with indole-6-carboxamide under specific conditions. The synthetic route often includes steps such as:
Formation of the azetidinone ring: This can be achieved through the reaction of 4-fluorophenyl derivatives with suitable reagents to form the azetidinone ring.
Coupling with indole-6-carboxamide: The azetidinone intermediate is then coupled with indole-6-carboxamide to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide can be compared with other similar compounds, such as:
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-3-carboxamide: Another similar compound with the carboxamide group at a different position on the indole ring.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-13-3-5-14(6-4-13)22-10-16(18(22)24)21-17(23)12-2-1-11-7-8-20-15(11)9-12/h1-9,16,20H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVTXHZRWZGSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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